ETHYL 1-[1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
Ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate is a complex organic compound that features a piperidine backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with piperidine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 1-[1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: Shares the piperidine backbone but lacks the sulfonyl and ethoxyphenyl groups.
4-Ethoxybenzenesulfonyl chloride: Contains the sulfonyl and ethoxyphenyl groups but lacks the piperidine backbone.
Uniqueness
Ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 1-[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6S/c1-3-29-19-5-7-20(8-6-19)31(27,28)24-15-11-17(12-16-24)21(25)23-13-9-18(10-14-23)22(26)30-4-2/h5-8,17-18H,3-4,9-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSSQLLFRUSSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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